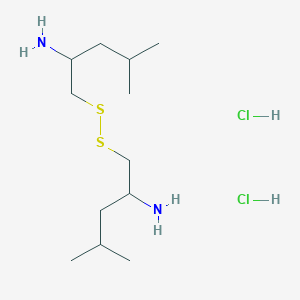

2-Amino-4-methyl-1-pentanethiol disulfide . 2 HCl

CAS No.:

Cat. No.: VC20185164

Molecular Formula: C12H30Cl2N2S2

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H30Cl2N2S2 |

|---|---|

| Molecular Weight | 337.4 g/mol |

| IUPAC Name | 1-[(2-amino-4-methylpentyl)disulfanyl]-4-methylpentan-2-amine;dihydrochloride |

| Standard InChI | InChI=1S/C12H28N2S2.2ClH/c1-9(2)5-11(13)7-15-16-8-12(14)6-10(3)4;;/h9-12H,5-8,13-14H2,1-4H3;2*1H |

| Standard InChI Key | ZKLYONZOWYVALX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(CSSCC(CC(C)C)N)N.Cl.Cl |

Introduction

Structural Characterization

Molecular Architecture

The compound’s core structure consists of two 2-amino-4-methylpentanethiol units connected via a disulfide (-S-S-) bond. Each subunit features:

-

A pentanethiol backbone with a methyl branch at the C4 position.

-

A primary amino group (-NH) at the C2 position, protonated by HCl.

-

A terminal thiol (-SH) group oxidized to participate in the disulfide linkage.

The dihydrochloride salt form enhances aqueous solubility due to ionic interactions between the protonated amino groups and chloride ions.

Table 1: Molecular Data

| Property | Value |

|---|---|

| Molecular formula | CHClNS |

| Molecular weight | 337.4 g/mol |

| Parent compound (CID) | 11638614 |

| Synonyms | Dithiobis[2-amino-4-methylpentane] dihydrochloride |

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized via:

-

Oxidative dimerization of 2-amino-4-methyl-1-pentanethiol using mild oxidizing agents (e.g., HO, I) under acidic conditions:

-

Salt formation by treating the free base with HCl gas or concentrated hydrochloric acid.

Disulfide Bond Reactivity

The central S-S bond exhibits characteristic redox activity:

-

Reduction: Cleavage by agents like dithiothreitol (DTT) regenerates thiols:

-

Oxidation: Further oxidation with strong oxidants (e.g., peracids) may yield sulfonic acids .

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound demonstrates:

-

High water solubility (>50 mg/mL at 25°C), decreasing in polar aprotic solvents (e.g., DCM, acetone).

-

pH-dependent stability: Stable in acidic conditions (pH 2–4); disulfide cleavage accelerates above pH 7 due to thiolate formation.

Table 2: Predicted Properties

| Property | Value |

|---|---|

| LogP (octanol-water) | 1.2 ± 0.3 |

| pKa (amino group) | 8.1–8.7 |

| Melting point | 185–190°C (decomposes) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume